2,7-Dichloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine
Description
Properties
CAS No. |
27420-38-8 |
|---|---|
Molecular Formula |
C7H5Cl2N3S |
Molecular Weight |
234.11 g/mol |
IUPAC Name |
2,7-dichloro-5-methylsulfanylimidazo[1,2-c]pyrimidine |
InChI |
InChI=1S/C7H5Cl2N3S/c1-13-7-11-4(8)2-6-10-5(9)3-12(6)7/h2-3H,1H3 |
InChI Key |
HKGYJVJWTJBPNG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC2=NC(=CN21)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloro-5-(methylthio)imidazo[1,2-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,7-dichloropyrimidine with methylthiourea in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a polar solvent like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,7-Dichloro-5-(methylthio)imidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the compound can also undergo reduction reactions.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
Substituted Derivatives: Products where chlorine atoms are replaced by other functional groups.
Oxidized Products: Sulfoxides and sulfones.
Cyclized Products: More complex heterocyclic compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds within the imidazo[1,2-c]pyrimidine class, including 2,7-dichloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine, exhibit antimicrobial properties. Studies have shown moderate activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis using methods like agar well diffusion .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Activity Level |
|---|---|---|
| 2,7-Dichloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine | S. aureus, E. coli | Moderate |
| 5-Methylthioimidazo[1,2-c]pyrimidine | S. aureus | High |
| 4-Amino-6-chloroimidazo[1,2-c]pyrimidine | E. coli | Low |
Antiviral Properties
The compound has also been evaluated for its antiviral potential. A study focusing on imidazo[1,2-a]pyrimidine derivatives indicated promising results as potential inhibitors against SARS-CoV-2 by blocking cell entry through interactions with ACE2 and spike proteins .
Cytotoxic Effects
In vitro studies have demonstrated that derivatives of imidazo[1,2-c]pyrimidines can exhibit cytotoxic effects on various cancer cell lines including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancers . The mechanism of action often involves inducing apoptosis in cancer cells.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| 2,7-Dichloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine | HCT-116 | TBD |
| 5-Methylthio-6-chloropyrimidine | MCF-7 | TBD |
| 4-Amino-6-chloroimidazo[1,2-c]pyrimidine | HeLa | TBD |
Bronchodilator Effects
Some studies have explored the use of imidazo[1,2-c]pyrimidines as bronchodilators. These compounds may act on specific receptors to alleviate symptoms of respiratory conditions .
Computational Studies and Drug Design
Recent advancements in computational chemistry have facilitated the design of novel derivatives based on the structure of 2,7-dichloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine. Molecular docking studies have suggested that these derivatives possess favorable binding affinities to target proteins involved in various diseases .
Mechanism of Action
The mechanism of action of 2,7-Dichloro-5-(methylthio)imidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues of Imidazo[1,2-c]pyrimidine Derivatives
The imidazo[1,2-c]pyrimidine scaffold is a versatile platform for drug discovery. Below is a comparative analysis of key analogues:
Key Observations :
- Substituent Effects: The presence of electron-withdrawing groups (e.g., Cl, CF₃) enhances electrophilicity, facilitating nucleophilic substitution reactions (). For example, 5-chloro-7-(trifluoromethyl) derivatives show improved metabolic stability compared to non-halogenated analogues ().
- Positional Influence : Nitrogen placement significantly impacts biological activity. Imidazo[1,2-a]pyrimidines (N at position 8) retain antitubercular potency, while imidazo[1,2-b]pyrazines (N at position 5) show reduced efficacy ().
- Fused Ring Systems : Benzo-fused derivatives (e.g., benzo[4,5]imidazo[1,2-c]pyrimidine) exhibit enhanced kinase inhibition due to increased π-stacking interactions ().
Antimicrobial Activity
- Imidazo[1,2-c]pyrimidine derivatives with thioether groups (e.g., 5-methylsulfanyl) demonstrate moderate antimicrobial activity against E. coli and S. aureus ().
- Triazolo[1,5-a]pyrimidine analogues (e.g., ethyl 7-chloromethyl derivatives) show broader-spectrum activity but require structural optimization for selectivity ().
Anticancer Potential
- Benzo[4,5]imidazo[1,2-c]pyrimidines inhibit anaplastic lymphoma kinase (ALK) with IC₅₀ values <100 nM, surpassing the activity of non-fused analogues ().
- Pyrazolo[1,5-a]pyrimidine derivatives exhibit potent cytotoxicity against leukemia and colon cancer cells ().
Antitubercular Activity
Pharmacokinetic and Toxicity Considerations
Biological Activity
2,7-Dichloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a fused imidazo and pyrimidine ring system, characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅Cl₂N₃S |
| Molecular Weight | 207.10 g/mol |
| CAS Number | 91996-65-5 |
1. Anticancer Activity
Recent studies have highlighted the potential of imidazo[1,2-c]pyrimidine derivatives, including 2,7-dichloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine, as anticancer agents. For instance, Tiwari et al. synthesized various pyrimidine derivatives and evaluated their activity against several cancer cell lines:
- MCF-7 (breast cancer)
- MDA-MB453 (breast cancer)
- MDA-MB231 (breast cancer)
Some compounds exhibited IC₅₀ values as low as 15.3 µM against MCF-7 cells, indicating significant anticancer potential .
2. Antiviral Properties
The compound has also been reported to possess antiviral activity. Certain derivatives of imidazo[1,2-c]pyrimidines have shown efficacy against viral infections by inhibiting viral replication mechanisms. Notably, the structural modifications in these compounds can enhance their potency against specific viruses .
3. Anti-inflammatory Effects
In addition to its anticancer and antiviral properties, 2,7-dichloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine has demonstrated anti-inflammatory activity. Research indicates that certain derivatives can inhibit cyclooxygenase (COX) enzymes:
| Compound | COX-2 IC₅₀ (µmol) |
|---|---|
| 2,7-Dichloro derivative | 0.04 ± 0.01 |
| Celecoxib | 0.04 ± 0.01 |
This suggests comparable efficacy to established anti-inflammatory drugs .
Case Study: Synthesis and Evaluation
In a study conducted by Vemuluri et al., various aryl amide conjugates of thiazole-benzothiazole-pyrimidines were tested against multiple cancer cell lines. The results indicated that compounds with similar structures to 2,7-dichloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine exhibited promising anticancer activity .
Research Highlights
- Antioxidant Activity: Some studies have indicated that imidazo[1,2-c]pyrimidine derivatives possess antioxidant properties that could mitigate oxidative stress in cells .
- Broad Spectrum Activity: The compound's biological activity spans across antibacterial and antifungal properties as well, making it a versatile candidate for drug development .
Q & A
Q. Structural validation :
- X-ray crystallography : Resolves crystal packing and confirms substituent positions (e.g., Cl at 2,7 and S–CH₃ at 5). Requires single crystals grown via slow evaporation in ethanol .
- NMR spectroscopy :
- ¹H NMR : Methylsulfanyl protons appear as a singlet at δ 2.5–2.7 ppm. Aromatic protons in the imidazo[1,2-c]pyrimidine ring resonate between δ 7.8–8.5 ppm .
- ¹³C NMR : Chlorine-substituted carbons (C2, C7) show deshielding (δ 140–150 ppm), while the methylsulfanyl carbon appears at δ 15–18 ppm .
Purity assessment :
- HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30), UV detection at 254 nm. Purity >95% is indicated by a single peak with retention time ~6.2 min .
Advanced: What computational methods are effective for predicting the reactivity of 2,7-Dichloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine in nucleophilic substitution reactions?
- DFT calculations : B3LYP/6-31G(d) level predicts electrophilic regions. The 2- and 7-chloro groups exhibit high electrophilicity (Fukui indices f⁻ > 0.15), making them prone to substitution by amines or alkoxides .
- Reaction pathway modeling : Transition state analysis (IRC) identifies energy barriers for substitution at C2 vs. C6. C7 substitution is kinetically favored due to lower steric hindrance .
- Solvent effects : COSMO-RS simulations suggest polar aprotic solvents (DMF, DMSO) stabilize intermediates, reducing activation energy by 10–15 kcal/mol compared to non-polar solvents .
Advanced: How do electronic and steric effects of the methylsulfanyl group influence the biological activity of imidazo[1,2-c]pyrimidine derivatives?
- Electronic effects : The –S–CH₃ group is electron-donating (+M effect), increasing electron density at C5. This enhances π-stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .
- Steric effects : Methylsulfanyl’s small size allows deeper penetration into hydrophobic pockets compared to bulkier substituents (e.g., phenyl), improving binding affinity (ΔG ~ -8.5 kcal/mol) .
- Metabolic stability : Methylsulfanyl reduces oxidative metabolism compared to –OH or –NH₂ groups, as shown in microsomal assays (t₁/₂ > 120 min vs. <30 min for –OH analogs) .
Advanced: What strategies resolve contradictions in reported biological data for imidazo[1,2-c]pyrimidine derivatives?
- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, IC₅₀ values for kinase inhibition vary 10-fold between adherent vs. suspension cultures .
- Metabolite interference : LC-MS/MS analysis identifies active metabolites (e.g., sulfoxide derivatives) that may contribute to discrepancies in in vivo vs. in vitro results .
- Crystallographic validation : Co-crystal structures with target proteins (e.g., PDB entries) confirm binding modes and rule out off-target effects .
Advanced: How can reaction engineering optimize the scalability of 2,7-Dichloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine synthesis?
- Continuous flow systems : Microreactors with residence time <5 min reduce side reactions (e.g., over-chlorination) and improve yield by 20% compared to batch reactors .
- Catalyst recycling : Immobilized K₂CO₃ on mesoporous silica enables 5 reaction cycles without significant activity loss, reducing waste .
- Process analytical technology (PAT) : In-line FTIR monitors chlorination progress, enabling real-time adjustment of POCl₃ feed rates .
Advanced: What are the implications of halogen bonding in the solid-state packing of 2,7-Dichloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine?
- Cl···Cl interactions : Short contacts (3.3–3.5 Å) between adjacent molecules stabilize layered crystal packing, as shown in XRD studies .
- S···N interactions : The methylsulfanyl sulfur forms weak chalcogen bonds (S···N distance ~3.4 Å) with pyrimidine nitrogens, influencing solubility and melting point (mp 215–220°C) .
Advanced: How does isotopic labeling (e.g., ¹³C, ²H) aid in mechanistic studies of imidazo[1,2-c]pyrimidine derivatization?
- Kinetic isotope effects (KIE) : Deuterium labeling at C5 (S–CD₃) reveals rate-determining steps. A KIE > 2 indicates C–H bond cleavage is rate-limiting in oxidation reactions .
- Metabolic tracing : ¹³C-labeled methylsulfanyl groups track metabolite formation (e.g., sulfoxides) in liver microsomes using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
